Boc-N-Me-Phe-OH (N-tert-butoxycarbonyl-N-methyl-L-phenylalanine) is a heavily utilized unnatural amino acid derivative in both solid-phase (SPPS) and liquid-phase peptide synthesis. The presence of the N-methyl group fundamentally alters the physicochemical and pharmacokinetic properties of the resulting peptide, enhancing lipophilicity, restricting backbone flexibility, and providing critical resistance against enzymatic degradation [1]. Protected by a tert-butoxycarbonyl (Boc) group, this building block is specifically tailored for synthesis strategies requiring acidic deprotection, making it an essential precursor for the assembly of complex peptidomimetics, cyclic peptides, and blood-brain barrier (BBB) penetrating therapeutics where standard amino acids fail to survive physiological conditions [2].
Substituting Boc-N-Me-Phe-OH with its unmethylated counterpart, Boc-Phe-OH, completely compromises the proteolytic stability and intended conformational rigidification of the target peptide, often reducing in vivo half-life from hours to mere minutes [1]. Conversely, attempting to substitute it with Fmoc-N-Me-Phe-OH introduces severe processability risks: the basic conditions (e.g., piperidine) required for Fmoc deprotection frequently trigger rapid diketopiperazine (DKP) formation, especially at the dipeptide stage, leading to premature chain termination and drastic yield losses[2]. Thus, Boc-N-Me-Phe-OH is uniquely required when synthesizing N-methylated sequences that are highly susceptible to base-catalyzed cyclization, necessitating an orthogonal, acid-cleavable Boc/Bzl synthesis route [3].
The incorporation of N-methylated amino acids like Boc-N-Me-Phe-OH into a peptide backbone fundamentally alters its susceptibility to enzymatic cleavage. Standard peptides containing unmethylated phenylalanine are typically rapidly hydrolyzed by digestive and systemic peptidases, often exhibiting in vivo half-lives of less than 10 minutes[1]. In contrast, the substitution with N-methyl-phenylalanine removes the amide hydrogen, sterically blocking protease active sites and extending the half-life significantly, often by orders of magnitude, while simultaneously increasing intestinal and blood-brain barrier permeability [2].
| Evidence Dimension | In vivo half-life / proteolytic stability |
| Target Compound Data | Extended half-life (often > hours) and enhanced BBB permeability |
| Comparator Or Baseline | Boc-Phe-OH derived peptides (half-life < 10 minutes) |
| Quantified Difference | >10-fold increase in enzymatic stability |
| Conditions | In vivo and in vitro proteolytic assays |
Procurement of the N-methylated derivative is mandatory for therapeutic peptide development where oral bioavailability or systemic circulation time is a critical success factor.
During the synthesis of peptides containing N-methylated residues, the dipeptide stage is highly vulnerable to intramolecular aminolysis, resulting in diketopiperazine (DKP) formation and chain cleavage. When utilizing Fmoc-N-Me-Phe-OH, the basic conditions (e.g., 20% piperidine) required for Fmoc removal can drive DKP formation, sometimes resulting in >50% loss of the growing peptide chain [1]. By utilizing Boc-N-Me-Phe-OH, deprotection is achieved under acidic conditions (e.g., TFA), which completely suppresses this base-catalyzed cyclization, preserving the integrity of the synthesis and maximizing overall yield [1].
| Evidence Dimension | Dipeptide chain retention (DKP avoidance) |
| Target Compound Data | Near 100% chain retention during acidic (TFA) deprotection |
| Comparator Or Baseline | Fmoc-N-Me-Phe-OH (up to >50% chain loss during basic deprotection) |
| Quantified Difference | >50% improvement in intermediate yield for susceptible sequences |
| Conditions | Solid-phase peptide synthesis (SPPS) at the dipeptide stage |
Buyers synthesizing sequences prone to DKP formation must select the Boc-protected variant over Fmoc to prevent catastrophic yield losses during routine deprotection.
The N-methyl group of Boc-N-Me-Phe-OH introduces significant steric bulk, which drastically alters coupling kinetics compared to unmethylated precursors. While Boc-Phe-OH routinely achieves >95% coupling efficiency within 30 minutes using standard reagents (e.g., DIC/HOBt), the acylation of the secondary amine of a resin-bound N-Me-Phe residue, or the coupling of Boc-N-Me-Phe-OH itself, often requires highly reactive coupling agents such as HATU, BOP-Cl, or EDC/HOAt, and extended reaction times to achieve comparable yields (typically 60-89%) [1]. This steric hindrance necessitates careful selection of coupling conditions to avoid incomplete reactions and deletion sequences[1].
| Evidence Dimension | Coupling efficiency and required activation energy |
| Target Compound Data | 60-89% yield requiring strong activators (e.g., HATU/HOAt) |
| Comparator Or Baseline | Boc-Phe-OH (>95% yield with standard DIC/HOBt) |
| Quantified Difference | ~10-35% reduction in baseline coupling efficiency, necessitating specialized reagents |
| Conditions | Standard SPPS coupling cycles |
Procurement teams must anticipate the need for premium coupling reagents (like HATU) and longer processing times when substituting standard phenylalanine with its N-methylated counterpart.
The N-methylation provided by Boc-N-Me-Phe-OH restricts the rotational freedom of the peptide backbone, specifically limiting the accessible phi (φ) and psi (ψ) dihedral angles. Compared to the highly flexible unmethylated Boc-Phe-OH, this local rigidification can lock the peptide into a specific bioactive conformation[1]. This structural pre-organization often results in a significant increase in target binding affinity and selectivity, as the entropic penalty of binding is reduced, making it a critical structural modification in the design of high-affinity peptidomimetics[1].
| Evidence Dimension | Backbone flexibility (phi/psi angles) |
| Target Compound Data | Restricted conformational space (favoring specific turns) |
| Comparator Or Baseline | Boc-Phe-OH (highly flexible backbone) |
| Quantified Difference | Significant reduction in conformational entropy upon binding |
| Conditions | Bioactive peptide structural analysis |
This compound is essential for material selection when the goal is to optimize receptor affinity and selectivity by locking a peptide into its active conformation.
Directly leveraging the enzymatic resistance conferred by N-methylation, this compound is ideal for developing therapeutic peptides intended for oral administration or extended systemic circulation [1].
Utilizing the Boc-protection strategy to avoid base-catalyzed diketopiperazine (DKP) formation, making it the preferred building block for complex natural product syntheses where Fmoc chemistry fails[2].
Exploiting the increased lipophilicity and reduced hydrogen-bonding capacity of the N-methylated backbone to design peptides capable of passive central nervous system (CNS) penetration[1].
Employed to introduce local conformational constraints, thereby enhancing the binding affinity and selectivity of peptide-based drug candidates by reducing the entropic cost of receptor interaction [3].